

Application Notes and Protocols for Preparing Teglicar Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025



Introduction

Teglicar, also known as ST1326, is a potent and selective, reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1).[1][2][3] L-CPT1 is a critical enzyme in the mitochondrial fatty acid β-oxidation pathway, catalyzing the transfer of the acyl group of long-chain fatty acyl-CoAs from coenzyme A to L-carnitine.[4][5] By inhibiting L-CPT1, **Teglicar** effectively reduces fatty acid oxidation, leading to decreased production of ketone bodies and glucose.[1][4][6] These characteristics make **Teglicar** a valuable tool for research in areas such as diabetes, metabolic syndromes, and neurodegenerative diseases like Huntington's disease. [1][7] Furthermore, recent studies have highlighted its anti-tumor properties, demonstrating its ability to induce apoptosis through caspase-dependent signaling pathways in cancer cells.[8][9]

This document provides detailed protocols for the preparation of **Teglicar** stock solutions for use in in vitro and in vivo experiments.

Chemical Properties of Teglicar

A clear understanding of the physicochemical properties of **Teglicar** is essential for accurate stock solution preparation.



Property	Value	Reference
Molecular Formula	C22H45N3O3	[2][10]
Molecular Weight	399.61 g/mol	[2][10][11]
CAS Number	250694-07-6	[1][2][10]
Appearance	Solid	[1]
IC50	0.68 μM (L-CPT1)	[1][12]
Ki	0.36 μM (L-CPT1)	[1][12]

Solubility Data

The solubility of **Teglicar** in various solvents is a critical factor for preparing stable and effective stock solutions.[1] It is important to note that for some solvents, ultrasonic agitation and heating may be required to achieve complete dissolution.[1][11] When using DMSO, it is recommended to use a new, unopened bottle as DMSO is hygroscopic and the presence of water can significantly impact solubility.[1]

Solvent	Solubility	Molar Concentration (approx.)	Notes
Ethanol	100 mg/mL	250.24 mM	Requires sonication and heating to 60°C. [1][11]
DMSO	19 mg/mL	47.55 mM	Requires sonication. Use of newly opened DMSO is recommended.[1][11]
Water	10 mg/mL	25.02 mM	Requires sonication. [1][11]

Experimental Protocols



This protocol describes the preparation of a 10 mM stock solution of **Teglicar** in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

- Teglicar powder
- Anhydrous DMSO (new, unopened bottle recommended)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- · Vortex mixer
- Sonicator (optional, but recommended)

Procedure:

- Calculate the required mass of Teglicar:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
 - Mass (mg) = 0.010 mol/L x 0.001 L x 399.61 g/mol x 1000 mg/g = 3.9961 mg
- Weigh Teglicar:
 - Carefully weigh out approximately 4 mg of **Teglicar** powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
- Add DMSO:
 - Based on the actual weight of **Teglicar**, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
 - Volume (mL) = [Mass (mg) / 399.61 (g/mol)] / 10 (mmol/L)



 Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Teglicar powder.

Dissolve Teglicar:

- Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
- If the powder does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied to aid dissolution.[11]

Storage:

- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][12]

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

- 10 mM Teglicar stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Determine the final desired concentration:
 - For example, to prepare a working solution with a final concentration of 10 μM Teglicar.
- Perform serial dilutions:



- It is recommended to perform serial dilutions to ensure accuracy.
- For a 10 μM working solution from a 10 mM stock, a 1:1000 dilution is required.
- \circ Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 μ M intermediate solution. (e.g., add 5 μ L of 10 mM stock to 495 μ L of medium).
- \circ Step 2 (Final Dilution): Dilute the 100 μM intermediate solution 1:10 in cell culture medium to achieve the final 10 μM concentration. (e.g., add 50 μL of 100 μM solution to 450 μL of medium).
- Vehicle Control:
 - It is crucial to prepare a vehicle control containing the same final concentration of DMSO
 as the highest concentration of **Teglicar** used in the experiment. This will account for any
 effects of the solvent on the cells.
- Application to Cells:
 - Add the appropriate volume of the working solution (and vehicle control) to your cell cultures to achieve the desired final concentration.

For animal studies, **Teglicar** can be formulated in specific vehicles to ensure bioavailability and stability. Two example formulations are provided below.[1]

Formulation 1:

- Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Achievable Solubility: ≥ 3.33 mg/mL (8.33 mM)[1]
- Preparation (for 1 mL):
 - Prepare a 33.3 mg/mL stock solution of Teglicar in DMSO.
 - $\circ~$ To 400 μL of PEG300, add 100 μL of the DMSO stock solution and mix thoroughly.



- Add 50 μL of Tween-80 and mix until the solution is clear.
- \circ Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

Formulation 2:

- Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
- Achievable Solubility: ≥ 1.9 mg/mL (4.75 mM)[1]
- Preparation (for 1 mL):
 - Prepare a 19 mg/mL stock solution of Teglicar in DMSO.
 - \circ To 900 μ L of a 20% SBE- β -CD solution in saline, add 100 μ L of the DMSO stock solution.
 - Mix thoroughly until a clear solution is obtained.

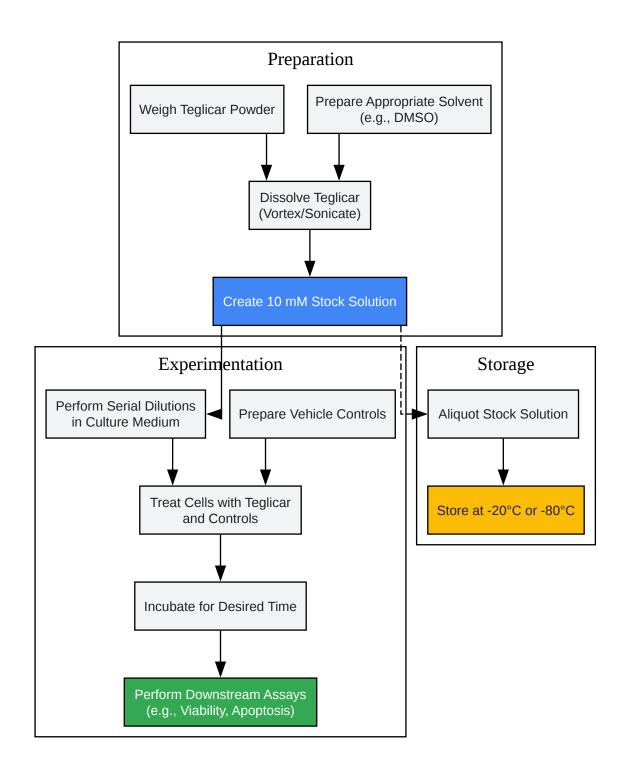
Mandatory Visualizations



Click to download full resolution via product page

Caption: **Teglicar** inhibits L-CPT1, blocking fatty acid oxidation.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Selective Reversible Inhibition of Liver Carnitine Palmitoyl-Transferase 1 by Teglicar Reduces Gluconeogenesis and Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Reversible Carnitine Palmitoyltransferase 1 Inhibitor (Teglicar) Ameliorates the Neurodegenerative Phenotype in a Drosophila Huntington's Disease Model by Acting on the Expression of Carnitine-Related Genes PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Carnitine Palmitoyltransferase 1A Inhibitor Teglicar Shows Promising Antitumour Activity against Canine Mammary Cancer Cells by Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Teglicar | C22H45N3O3 | CID 9843897 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preparing Teglicar Stock Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242479#preparing-teglicar-stock-solutions-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com